

Spectroscopic Data for 9-Propenyladenine: A Technical Guide

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Compound of Interest

Compound Name: **9-Propenyladenine**

Cat. No.: **B560649**

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Introduction

9-Propenyladenine is a substituted purine that has garnered attention in pharmaceutical research, primarily as a process-related impurity in the synthesis of the antiretroviral drug Tenofovir Disoproxil.[1][2] The rigorous identification and characterization of such impurities are critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the spectroscopic data for (E)-9-(prop-1-enyl)-9H-purin-6-amine, the most common isomer of **9-propenyladenine**. The molecular formula of **9-propenyladenine** is C₈H₉N₅, with a molecular weight of approximately 175.19 g/mol and an accurate mass of 175.0858.[3][4]

This document outlines the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **9-propenyladenine**. It also details the general experimental protocols for acquiring this data and includes visualizations to illustrate the analytical workflow and the relationship of this impurity to its parent API.

Quantitative Spectroscopic Data

The following tables summarize the representative spectroscopic data for **9-propenyladenine**. This data is compiled based on the expected spectral characteristics of the molecule's functional groups and structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ^1H NMR Spectroscopic Data for **9-Propenyladenine** (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.25	s	1H	H-2
8.15	s	1H	H-8
7.30	s (br)	2H	-NH ₂
7.10	dq	1H	=CH- (vinyl)
6.30	dq	1H	N-CH= (vinyl)
1.95	dd	3H	-CH ₃

Table 2: ^{13}C NMR Spectroscopic Data for **9-Propenyladenine** (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
156.0	C-6
152.5	C-2
149.0	C-4
141.0	C-8
131.0	=CH- (vinyl)
118.0	N-CH= (vinyl)
117.5	C-5
18.0	-CH ₃

Infrared (IR) Spectroscopy Data

Table 3: FT-IR Spectroscopic Data for **9-Propenyladenine** (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3100	Strong	N-H stretching (amine)
3050 - 3000	Medium	C-H stretching (aromatic and vinyl)
2950 - 2850	Weak	C-H stretching (methyl)
1670 - 1600	Strong	N-H bending, C=N and C=C stretching
1600 - 1400	Medium	Ring stretching (purine nucleus)
970 - 950	Medium	C-H out-of-plane bending (trans-alkene)

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for **9-Propenyladenine** (Electrospray Ionization - ESI)

m/z	Ion Type
176.0931	[M+H] ⁺
198.0750	[M+Na] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize **9-propenyladenine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **9-propenyladenine** is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.

- Instrumentation: A Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe is utilized.
- ^1H NMR Acquisition: Proton NMR spectra are acquired at 298 K. A standard pulse sequence is used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. 16 scans are typically co-added and Fourier transformed to obtain the final spectrum.
- ^{13}C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 5 seconds are employed. Approximately 1024 scans are accumulated to ensure an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: A small amount of **9-propenyladenine** (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) is used for analysis.
- Data Acquisition: The spectrum is recorded in the range of 4000 to 400 cm^{-1} . A background spectrum of the KBr pellet is first collected and automatically subtracted from the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm^{-1} to obtain the final spectrum.

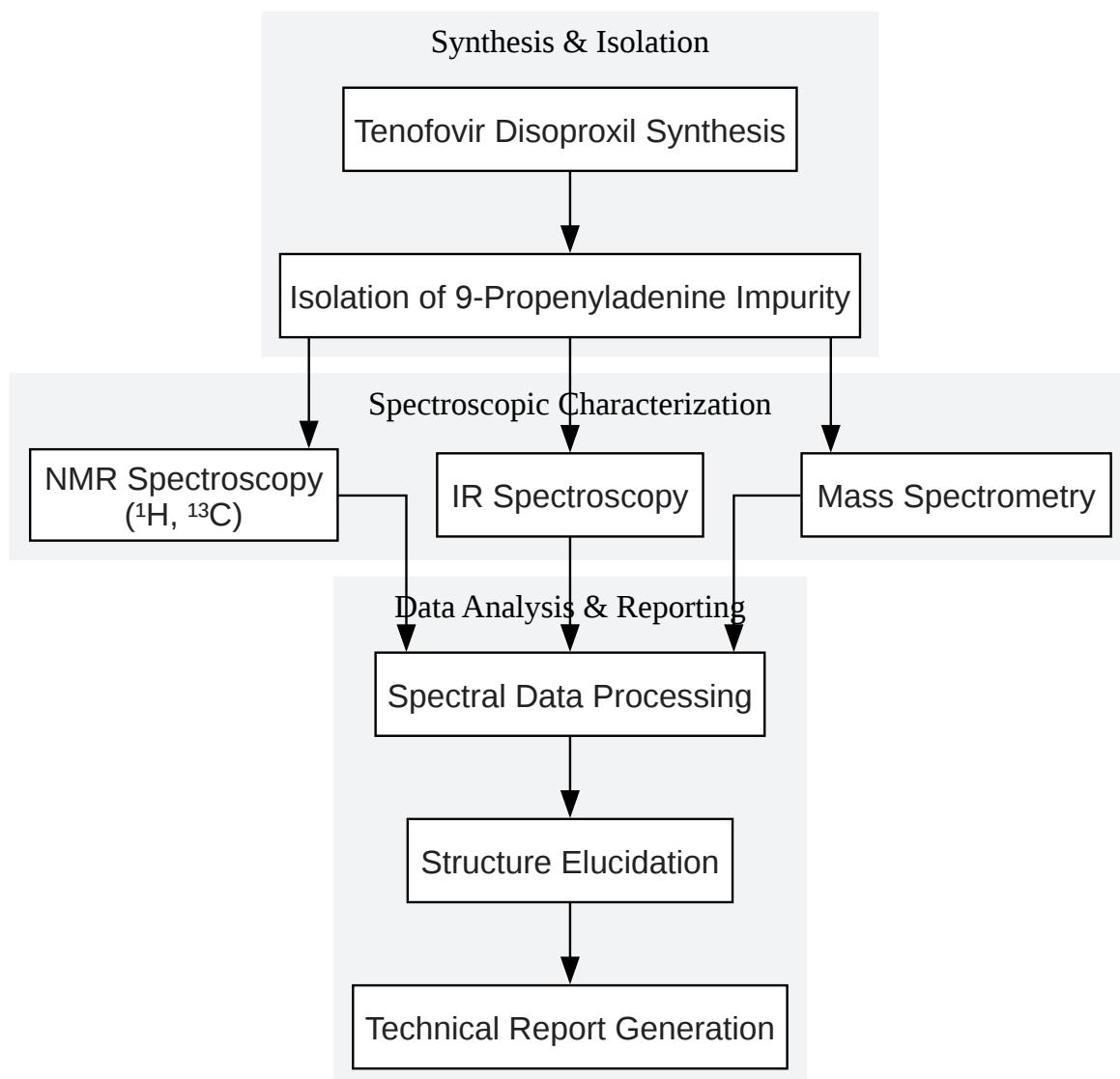
High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: A dilute solution of **9-propenyladenine** is prepared by dissolving approximately 1 mg of the compound in 10 mL of a methanol/water (1:1 v/v) mixture.
- Instrumentation: An Agilent 6545 Q-TOF LC/MS system (or equivalent) with an electrospray ionization (ESI) source is used.
- Data Acquisition: The sample solution is introduced into the ESI source via direct infusion at a flow rate of 5 $\mu\text{L}/\text{min}$. The mass spectrometer is operated in the positive ion mode with a

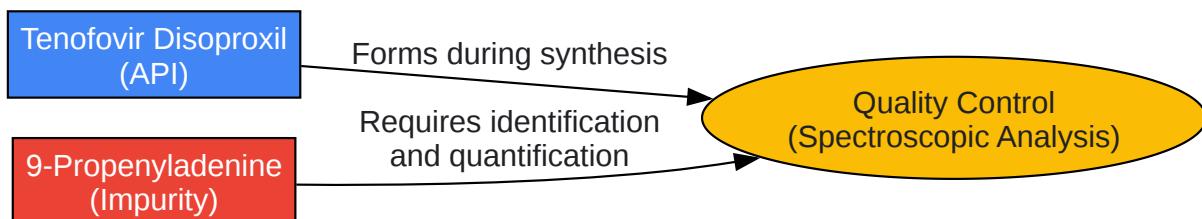
capillary voltage of 3500 V, a fragmentor voltage of 100 V, and a drying gas temperature of 300 °C. Data is acquired over a mass range of m/z 50-500.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **9-propenyladenine** and its relationship to the parent drug substance.



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Workflow for the spectroscopic characterization of 9-propenyladenine.[Click to download full resolution via product page](#)**Need Custom Synthesis?**

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